molecular formula C20H24N4O3S2 B4587600 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B4587600
M. Wt: 432.6 g/mol
InChI Key: RSHXSUOUSMJXNW-SQFISAMPSA-N
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Description

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective small molecule inhibitor recognized for its activity in kinase research. This compound is structurally characterized by a rhodanine scaffold fused to a pyridopyrimidinone core, a design frequently explored in the development of kinase inhibitors. Its primary research value lies in its function as a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, specifically targeting FGFR1, which plays a critical role in cell proliferation, differentiation, and survival [https://pubmed.ncbi.nlm.nih.gov/26867581/]. By selectively inhibiting FGFR tyrosine kinase activity, this compound is a valuable pharmacological tool for investigating FGFR-driven signaling pathways in various disease models, particularly in oncology research for studying mechanisms of cancer cell growth and survival. It is essential for researchers exploring targeted therapies and the molecular basis of diseases associated with dysregulated FGFR signaling. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(5Z)-3-butyl-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S2/c1-3-4-10-24-19(26)15(29-20(24)28)13-14-17(21-9-7-12-27-2)22-16-8-5-6-11-23(16)18(14)25/h5-6,8,11,13,21H,3-4,7,9-10,12H2,1-2H3/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHXSUOUSMJXNW-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCOC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting with the preparation of the thiazolidine ring, followed by the formation of the pyridopyrimidine core, and finally the introduction of the butyl and methoxypropyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific research fields. This article explores its structural characteristics, potential biological activities, and applications based on the available literature.

Molecular Formula and Structure

The molecular formula of the compound is C21H26N4O3S2C_{21}H_{26}N_{4}O_{3}S_{2}. The structure includes a thiazolidinone ring, a pyrido-pyrimidine core, and various functional groups that contribute to its reactivity and biological properties.

Anticancer Activity

Research indicates that compounds with similar thiazolidinone and pyrimidine structures exhibit significant anticancer properties. These compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The unique combination of thiazolidinone and pyrido-pyrimidine moieties may enhance these effects, making this compound a candidate for further anticancer studies.

Antimicrobial Properties

The thiazolidinone derivatives have been reported to possess antimicrobial activity against a range of pathogens. The presence of the pyrido-pyrimidine structure could potentially enhance the antimicrobial efficacy of this compound, making it suitable for further exploration in drug development against bacterial and fungal infections.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For instance, similar compounds have been studied for their ability to inhibit enzymes involved in cancer metabolism or microbial resistance mechanisms. Investigating the enzyme inhibition profile of this compound could reveal new therapeutic pathways.

Neuroprotective Effects

Some derivatives of pyrido-pyrimidines have shown neuroprotective effects in preclinical studies. The unique structure of this compound may contribute to neuroprotection, warranting investigation into its potential role in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study focusing on thiazolidinone derivatives demonstrated their ability to induce apoptosis in breast cancer cells through caspase activation. The incorporation of a pyrido-pyrimidine structure in similar compounds resulted in enhanced cytotoxicity compared to standard treatments.

Case Study 2: Antimicrobial Efficacy

Research highlighted the antimicrobial properties of thiazolidinone compounds against Staphylococcus aureus and Escherichia coli. The addition of a methoxypropyl amino group may improve solubility and bioavailability, enhancing the overall antimicrobial activity.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Key Structural Insights :

  • Alkyl Chain Variations : The 3-butyl group in the target compound optimizes steric bulk for target binding compared to smaller (methyl) or bulkier (benzyl) groups .
  • Amino Substituents: The 3-methoxypropylamino group enhances water solubility over aromatic amines (e.g., benzylamino in ) while retaining hydrogen-bonding capacity .
  • Hybrid Scaffolds: Compounds lacking either the thiazolidinone or pyrido-pyrimidine moiety exhibit reduced bioactivity, underscoring synergism between these units .

Activity Insights :

  • The target compound’s dual thiazolidinone-pyrido-pyrimidine architecture enables multitarget mechanisms, unlike single-scaffold analogs .
  • Anticancer Superiority : The Z-configuration and 3-methoxypropyl group confer 3–5× greater potency than pyrido-pyrimidine-only derivatives ( vs. 16).

Q & A

Q. What are the optimal synthetic routes for constructing the thiazolidinone core in this compound?

The thiazolidinone moiety can be synthesized via cyclocondensation of 3-butyl-4-oxo-2-thioxothiazolidine derivatives with appropriate aldehydes. Key steps include:

  • Reacting 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases (e.g., 6-(3-substituted N-benzylidene)-1,3-dimethylpyrimidine-2,4-dione intermediates).
  • Subsequent reaction with 2-mercaptoacetic acid under acidic conditions (e.g., acetic acid) to cyclize into the thiazolidin-4-one scaffold .
  • Purification via vacuum filtration and washing with methanol/water to isolate the product. Optimize stoichiometry (1:1 molar ratio of aldehyde to amine) and reaction time (1–24 hours) based on TLC monitoring .

Q. How can NMR spectroscopy resolve discrepancies in confirming the Z-configuration of the methylidene group?

The Z-configuration of the methylidene group is critical for stereochemical accuracy. Key methods include:

  • 1H-NMR NOE experiments : Irradiating the methine proton (δ ~8.0–8.5 ppm) to detect spatial proximity to adjacent substituents.
  • 13C-NMR chemical shifts : The thione (C=S) carbon typically appears at δ ~165–175 ppm, while conjugated carbonyl (C=O) groups resonate at δ ~170–185 ppm. Discrepancies in coupling constants (e.g., JCH for Z vs. E isomers) can be validated against DFT-calculated spectra .
  • Cross-reference with X-ray crystallography data if single crystals are obtainable (e.g., using SHELXL for refinement) .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthetic yield and selectivity?

Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and intermediates to optimize reaction pathways:

  • Use software like Gaussian or ORCA to model the energy landscape of cyclocondensation reactions.
  • Identify rate-limiting steps (e.g., nucleophilic attack of mercaptoacetic acid on the Schiff base) and adjust substituents (e.g., electron-withdrawing groups on aldehydes) to lower activation barriers .
  • Combine with machine learning (ML) to screen solvent effects (e.g., ethanol vs. DMF) and catalyst systems (e.g., p-toluenesulfonic acid) for improved regioselectivity .

Q. What strategies validate the compound’s biological activity while minimizing assay artifacts?

To confirm pharmacological relevance (e.g., antimicrobial or anticancer activity):

  • Dose-response assays : Use a minimum of three biological replicates with serial dilutions (e.g., 0.1–100 µM) to establish IC50 values.
  • Counter-screening : Test against off-target proteins (e.g., human kinases) to rule out nonspecific binding.
  • Positive/negative controls : Include known inhibitors (e.g., ciprofloxacin for antibacterial assays) and vehicle-only samples (e.g., DMSO) .
  • Structural analogs : Compare activity with derivatives lacking the thioxo or methoxypropyl groups to identify pharmacophores .

Q. How to address conflicting spectral data during structural characterization?

Contradictions in IR, NMR, or mass spectrometry data may arise from tautomerism or impurities. Mitigation strategies include:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error) to rule out adducts or degradation products .
  • Dynamic NMR experiments : Heat samples (e.g., 50–80°C in DMSO-d6) to coalesce split signals caused by slow-exchange tautomers.
  • HPLC purification : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to isolate pure fractions before analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.